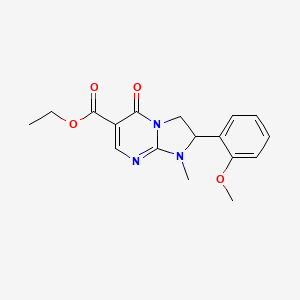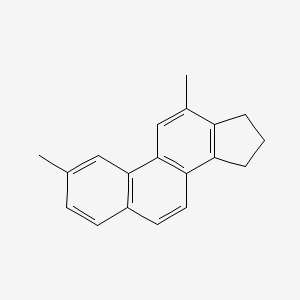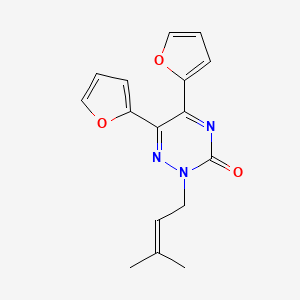
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of two furan rings and a 3-methyl-2-butenyl group attached to the triazine core. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. The exact mechanism depends on the specific context and application being studied.
類似化合物との比較
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: can be compared with other triazine derivatives, such as:
Melamine: A triazine compound used in the production of plastics and resins.
Atrazine: A widely used herbicide with a triazine core structure.
Cyanuric Acid: A triazine compound used in swimming pool maintenance and as a precursor for other chemicals.
The uniqueness of as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)- lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
102429-91-4 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC名 |
5,6-bis(furan-2-yl)-2-(3-methylbut-2-enyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H15N3O3/c1-11(2)7-8-19-16(20)17-14(12-5-3-9-21-12)15(18-19)13-6-4-10-22-13/h3-7,9-10H,8H2,1-2H3 |
InChIキー |
CZNKXCCKWCLZTJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1C(=O)N=C(C(=N1)C2=CC=CO2)C3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


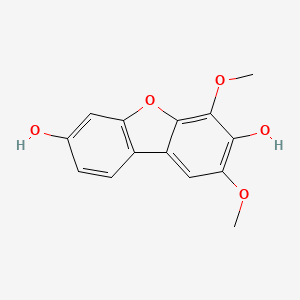


![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
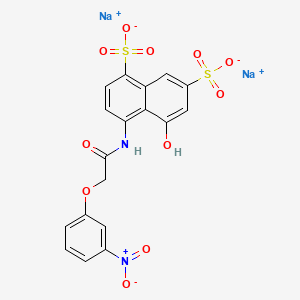
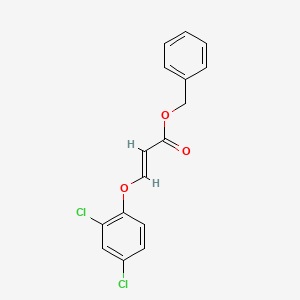
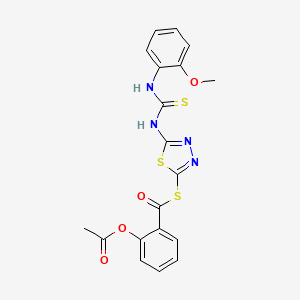
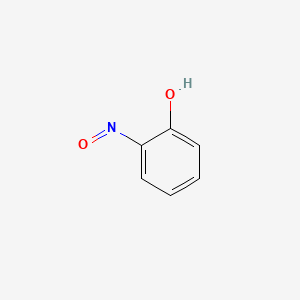


![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
